molecular formula C20H15Cl2N3O3 B2457650 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 338402-69-0

3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2457650
CAS No.: 338402-69-0
M. Wt: 416.26
InChI Key: BYGYINCQVTVXKJ-CMDGGOBGSA-N
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Description

3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethoxyanilino groups attached to an isoxazole ring

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-(2,4-dimethoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3/c1-26-12-6-7-16(18(10-12)27-2)24-9-8-17-13(11-23)20(25-28-17)19-14(21)4-3-5-15(19)22/h3-10,24H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGYINCQVTVXKJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzonitrile with 2,4-dimethoxyaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an anti-cancer agent. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. Research indicates that compounds with similar oxazole structures exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.

Case Study: Anticancer Activity

A study conducted on related oxazole derivatives demonstrated significant anti-tumor activity in vitro. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. This suggests that 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile could be further explored for its therapeutic potential against malignancies.

Agrochemical Applications

Research has also indicated that compounds similar to this compound may possess insecticidal properties. The presence of the dichlorophenyl moiety is known to enhance the bioactivity against pests.

Case Study: Insecticidal Properties

In a comparative study of various oxazole derivatives as insecticides, several showed effective control over agricultural pests. The results indicated that modifications in the oxazole structure could lead to improved efficacy and selectivity towards target insects.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile stands out due to its unique combination of dichlorophenyl and dimethoxyanilino groups attached to an isoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound features a dichlorophenyl group and a dimethoxyphenyl amino group attached to an oxazole ring. This unique configuration is believed to contribute to its biological efficacy.

1. Antiviral Activity

Research indicates that compounds similar to This compound exhibit significant antiviral properties. A study highlighted the synthesis of various oxazole derivatives that demonstrated potent inhibition against dengue virus polymerase. The most effective compounds showed submicromolar activity against all four dengue virus serotypes in vitro .

2. Antimicrobial Activity

Compounds containing oxazole moieties have shown broad-spectrum antimicrobial activity. For instance, related oxazole derivatives have been reported to inhibit strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL . This suggests that the compound may possess similar antimicrobial properties.

3. Anti-inflammatory Effects

The anti-inflammatory potential of oxazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, indicating their potential utility in treating inflammatory diseases.

Case Studies

StudyFindings
Antiviral Evaluation The compound demonstrated strong inhibition against dengue virus polymerase with IC50 values in the nanomolar range .
Antimicrobial Testing Exhibited significant activity against MRSA strains at concentrations lower than conventional antibiotics .
Anti-inflammatory Assessment Showed reduction in TNF-alpha and IL-6 levels in cell culture models .

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Viral Polymerases : The compound likely inhibits viral replication by targeting polymerases essential for viral RNA synthesis.
  • Bacterial Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall integrity, leading to cell lysis.
  • Cytokine Production : Modulation of signaling pathways involved in inflammation suggests a mechanism for its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of oxazole derivatives often involves cyclization reactions or condensation of precursors like nitriles and aldehydes. For example, highlights the use of controlled copolymerization techniques for structurally similar heterocycles, emphasizing the importance of monomer ratios, initiators (e.g., ammonium persulfate), and temperature control (60–80°C). To optimize yields, employ Design of Experiments (DoE) principles, as demonstrated in flow-chemistry setups for diazomethane synthesis . Key parameters include residence time, stoichiometry, and catalyst loading.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing the E/Z isomerism of the ethenyl group?

  • Methodological Answer : The E-configuration of the ethenyl group can be confirmed via 1H^1H-NMR coupling constants (J1216HzJ \approx 12–16 \, \text{Hz}) and NOESY experiments to assess spatial proximity of substituents. For IR, the C=N stretch (~2220 cm1^{-1}) and aromatic C-Cl stretches (~750 cm1^{-1}) are critical. Mass spectrometry (HRMS) should verify the molecular ion peak (m/zm/z calculated for C20H14Cl2N2O3\text{C}_{20}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3: 409.04). Cross-validation with computational methods (e.g., DFT-based IR/NMR predictions) is advised to address contradictions .

Q. What crystallization strategies are effective for obtaining single-crystal X-ray structures of oxazole-carbonitrile derivatives?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (4°C) is recommended. notes that derivatives with chlorophenyl and methoxy groups often form π-stacking interactions, aiding crystallization. For recalcitrant compounds, use seeding or co-crystallization with compatible ligands .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound, given its structural complexity?

  • Methodological Answer : Prioritize functional group modifications (e.g., replacing Cl with F, varying methoxy positions) to assess bioactivity trends. demonstrates SAR workflows for oxazole analogs with anticancer activity, using in vitro assays (e.g., cytotoxicity against HeLa cells). Pair experimental data with molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinases) .

Q. What computational approaches are suitable for predicting the photophysical properties of this compound, such as fluorescence or charge-transfer behavior?

  • Methodological Answer : Time-dependent DFT (TD-DFT) calculations using Gaussian 16 with CAM-B3LYP/6-311+G(d,p) basis sets can model electronic transitions. validates this approach for maleimide derivatives, correlating HOMO-LUMO gaps with experimental UV-Vis spectra. Solvent effects (e.g., PCM model for DMSO) must be included .

Q. How can contradictory results in reaction yields or bioactivity data be systematically analyzed?

  • Methodological Answer : Apply statistical error analysis (e.g., Chauvenet’s criterion) to identify outliers, as outlined in . For bioactivity discrepancies, validate assay protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments under standardized conditions. Multivariate analysis (PCA or PLS) can isolate variables affecting reproducibility .

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